molecular formula C7H4FIN2 B8053857 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B8053857
M. Wt: 262.02 g/mol
InChI Key: BWGBEPCWEKJWTK-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in scientific research due to its potential biological activity and various applications in different fields. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield by reducing competing intermolecular reactions . Another approach involves the multi-component Groebke–Blackburn–Bienaymé reaction, which utilizes an aldehyde, 2-aminopyridine, and an isocyanide . This method is versatile and robust, although the limited variety and high cost of commercially available isocyanides can be a disadvantage .

Chemical Reactions Analysis

7-Fluoro-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine scaffold can undergo oxidation and reduction reactions, which are often catalyzed by transition metals.

    Radical Reactions: The compound can be functionalized through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis.

Common reagents used in these reactions include tert-butanol, methanol, and various transition metal catalysts . Major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

7-Fluoro-3-iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of therapeutic agents, including antiviral, anticancer, and immunomodulatory drugs.

    Material Science: Due to its unique electronic and chemical properties, the compound is used in the development of advanced materials.

    Biological Research: The compound is studied for its potential biological activity and its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique electronic and chemical properties allow it to bind to and modulate the activity of various enzymes and receptors . This interaction can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

7-Fluoro-3-iodoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    3-Bromoimidazo[1,2-a]pyridine: This compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions.

    5-Fluoroimidazo[1,2-a]pyridine: This compound is used as a starting material for the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties that can be exploited for various applications .

Properties

IUPAC Name

7-fluoro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGBEPCWEKJWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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